molecular formula C9H12Cl2N2O B11873870 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine CAS No. 1346698-07-4

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine

Cat. No.: B11873870
CAS No.: 1346698-07-4
M. Wt: 235.11 g/mol
InChI Key: KZOFBCPYNXYCIG-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is a high-purity pyridazine-based chemical compound intended for research applications. Pyridazine derivatives are a significant class of heterocyclic compounds often explored in medicinal chemistry and agrochemical research due to their diverse biological activities. This compound features a pentyloxy substituent, which can influence its lipophilicity and bioavailability. The primary research applications for this compound are as a key synthetic intermediate or building block in organic synthesis and pharmaceutical development. Researchers value it for constructing more complex molecules for screening. Its specific mechanism of action is dependent on the final research context, but it may exhibit activity as an enzyme inhibitor or receptor modulator, a common trait of pyridazine derivatives used in biochemical assays . This product is provided as a crystalline solid. Handling should be performed by trained personnel in a laboratory setting. Appropriate personal protective equipment should be worn, and safety data should be consulted prior to use. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346698-07-4

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.11 g/mol

IUPAC Name

3,4-dichloro-5-pentan-2-yloxypyridazine

InChI

InChI=1S/C9H12Cl2N2O/c1-3-4-6(2)14-7-5-12-13-9(11)8(7)10/h5-6H,3-4H2,1-2H3

InChI Key

KZOFBCPYNXYCIG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC1=CN=NC(=C1Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 3,4 Dichloro 5 Pentan 2 Yloxy Pyridazine

Retrosynthetic Analysis of 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine

A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic approach. The primary disconnection breaks the ether linkage, a common and reliable bond formation strategy. This leads to two key synthons: a dichlorinated pyridazinone precursor and pentan-2-ol.

The dichlorinated pyridazinone can be further simplified. Disconnecting the C-Cl bonds points towards a pyridazinedione intermediate. This intermediate, in turn, can be conceptually derived from the cyclization of a dicarbonyl compound with a hydrazine (B178648) derivative, a fundamental approach to pyridazine (B1198779) ring construction.

This retrosynthetic pathway is advantageous as it relies on well-established and versatile chemical transformations, allowing for the potential synthesis of various analogs by modifying the starting materials.

Pyridazine Ring Construction Strategies

The formation of the central pyridazine ring is a critical step in the synthesis of the target molecule. Several robust methods are available for constructing this heterocyclic scaffold.

Cyclization Reactions for Pyridazine Formation

The condensation of 1,4-dicarbonyl compounds, or their synthetic equivalents, with hydrazine or its derivatives stands as a cornerstone of pyridazine synthesis. For the synthesis of a precursor to the target molecule, a suitable dicarboxylic acid or its ester derivative can be reacted with hydrazine hydrate. This reaction typically proceeds under acidic or basic conditions and often requires heating to drive the cyclization and subsequent dehydration to form the pyridazinedione ring.

A key starting material for a related dichloropyridazinone is mucochloric acid. cbijournal.com The reaction of mucochloric acid with a hydrazine derivative can lead to the formation of a dichlorinated pyridazinone, providing a direct route to a key intermediate. cbijournal.com

Table 1: Representative Cyclization Reactions for Pyridazine Synthesis

Dicarbonyl PrecursorReagentConditionsProduct Type
Mucochloric acidPhenylhydrazineDilute H2SO4, refluxDichloropyridazinone
Succinic anhydrideHydrazine hydrateAcetic acid, refluxPyridazinedione
Maleic anhydrideHydrazine hydrateEthanol, refluxDihydropyridazinedione

Aza-Diels-Alder Approaches to Pyridazine Derivatives

The aza-Diels-Alder reaction offers a powerful and convergent method for the construction of pyridazine rings. This [4+2] cycloaddition typically involves the reaction of a 1,2-diazine (the aza-diene) with a dienophile. While highly effective for the synthesis of complex pyridazine derivatives, its application to the specific substitution pattern of the target molecule may require specialized and less readily available starting materials. For instance, an inverse electron demand aza-Diels-Alder reaction between a 1,2,3-triazine (B1214393) and an enamine or ynamine can yield substituted pyridazines. organic-chemistry.org

Introduction of Chlorine Substituents on the Pyridazine Scaffold

The installation of the two chlorine atoms on the pyridazine ring is a crucial step that significantly influences the reactivity of the molecule, paving the way for the final etherification step.

Direct Halogenation Protocols

Direct chlorination of an unsubstituted or partially substituted pyridazine ring can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions and leading to mixtures of products. However, for specific substrates, direct halogenation can be a viable option.

Chlorination via Pyridazinone Intermediates

A more controlled and widely employed method for introducing chlorine atoms onto the pyridazine ring involves the chlorination of a pyridazinone or pyridazinedione precursor. This transformation is typically achieved using standard chlorinating agents.

The conversion of a pyridazinedione to a dichloropyridazine can be accomplished using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. This reaction effectively replaces the hydroxyl groups of the tautomeric form of the pyridazinedione with chlorine atoms. For instance, 4,5-dichloro-3(2H)-pyridazinone can be treated with phosphorus oxychloride under reflux to yield 3,4,5-trichloropyridazine (B3021642). This trichlorinated intermediate is highly reactive towards nucleophilic substitution, allowing for the selective introduction of the alkoxy group at the C5 position.

Table 2: Common Reagents for Chlorination of Pyridazinones

Starting MaterialChlorinating AgentConditionsProduct
PyridazinedionePOCl₃RefluxDichloropyridazine
HydroxypyridazinonePOCl₃ / PCl₅HeatChloropyridazine
4,5-dichloro-3(2H)-pyridazinonePOCl₃Reflux3,4,5-trichloropyridazine

The final step in the proposed synthesis would involve the nucleophilic aromatic substitution of the chlorine atom at the 5-position of a 3,4,5-trichloropyridazine intermediate with pentan-2-ol. This reaction is typically carried out in the presence of a base, such as sodium hydride or a non-nucleophilic amine, to deprotonate the alcohol and enhance its nucleophilicity. The regioselectivity of this substitution is directed by the electronic properties of the pyridazine ring, with the C5 position often being susceptible to nucleophilic attack in such systems.

Regioselective Chlorination Methodologies

The regioselective introduction of multiple chlorine atoms onto a pyridazine ring is a critical step in the synthesis of the target compound. A common strategy involves the chlorination of a pre-functionalized pyridazine precursor. For instance, the synthesis of polysubstituted chloro-pyridazines can be achieved from pyridazinone intermediates.

A key precursor for obtaining a trichlorinated pyridazine is 4,5-dichloro-3(2H)-pyridazinone. This starting material can be subjected to a chlorination reaction using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction involves heating a stirred solution of 4,5-dichloro-3-pyridazone in phosphorus oxychloride under reflux for several hours. researchgate.net Following the reaction, excess phosphorus oxychloride is removed, typically under reduced pressure, and the resulting residue is carefully quenched with ice water. The product, 3,4,5-trichloropyridazine, can then be extracted with an organic solvent like diethyl ether and purified by distillation and recrystallization. researchgate.net

The reaction proceeds via the conversion of the pyridazinone tautomer to its corresponding pyridazinol form, which then undergoes substitution of the hydroxyl group with a chlorine atom. The use of phosphorus oxychloride is a well-established method for such transformations in heterocyclic chemistry.

Table 1: Synthesis of 3,4,5-Trichloropyridazine

Starting MaterialReagentReaction ConditionsProductReference
4,5-Dichloro-3(2H)-pyridazinonePhosphorus oxychlorideReflux, 5 hours3,4,5-Trichloropyridazine researchgate.net

Synthesis of the Pentan-2-yloxy Ether Moiety

The introduction of the pentan-2-yloxy group is achieved through the formation of an ether linkage, a fundamental transformation in organic synthesis.

Nucleophilic Substitution Reactions for Alkoxy Group Introduction

The formation of the ether bond in this compound is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide ion from an activated aromatic ring by a nucleophile, in this case, the pentan-2-oxide anion. wikipedia.org

The substrate for this reaction is the previously synthesized 3,4,5-trichloropyridazine. The alkoxide nucleophile is generated by treating pentan-2-ol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The alkoxide then attacks one of the carbon atoms bearing a chlorine atom on the pyridazine ring, leading to the displacement of the chloride ion and the formation of the desired ether. libretexts.org

The regioselectivity of this substitution is a critical consideration. In a 3,4,5-trichloropyridazine system, the positions of the chlorine atoms are not equivalent. The reactivity of each position towards nucleophilic attack is influenced by the electronic effects of the two nitrogen atoms in the pyridazine ring. Generally, positions ortho and para to the ring nitrogens are more activated towards nucleophilic attack. youtube.com In the case of 3,4,5-trichloropyridazine, the C3 and C5 positions are adjacent to a nitrogen atom, while the C4 position is further away. Computational studies on similar di- and trichloro-heterocyclic systems, such as dichloropyrazines, have shown that the presence of electron-withdrawing groups can direct nucleophilic attack to specific positions. researchgate.net It is plausible that the C5 position is sufficiently activated for selective substitution, although a mixture of isomers could potentially be formed. The reaction conditions, including the choice of solvent and temperature, can be optimized to enhance the yield of the desired 5-substituted product.

Table 2: General Conditions for Williamson Ether Synthesis

Alkyl Halide/SulfonateAlkoxideBase (for alcohol deprotonation)SolventTemperatureReference
Primary Alkyl HalidePrimary, Secondary, or Tertiary AlkoxideNaH, KH, Na, etc.DMF, Acetonitrile, THF50-100 °C byjus.commasterorganicchemistry.com
Chloro-heterocycleSecondary AlkoxideNaH, KOtBuDMSO, DMF, PEG-400Room Temp. to 100°C nih.govlibretexts.org

Stereochemical Control in Ether Formation (if applicable for pentan-2-yl)

Since pentan-2-ol is a chiral secondary alcohol, the stereochemistry at the chiral center of the pentan-2-yloxy moiety is an important aspect of the synthesis. The Williamson ether synthesis, being an SN2 reaction at the alkyl halide, typically proceeds with inversion of configuration at the electrophilic carbon. masterorganicchemistry.com

However, in the context of synthesizing this compound, the nucleophilic attack occurs on the aromatic carbon of the pyridazine ring, not on the chiral carbon of the pentan-2-yl group. The chiral center is part of the nucleophile (pentan-2-oxide). Therefore, the reaction does not directly involve substitution at the chiral center, and the stereochemistry of the pentan-2-ol starting material is expected to be retained in the final product.

To obtain a specific enantiomer of the final product, one would need to start with the corresponding enantiomerically pure (R)- or (S)-pentan-2-ol. The use of enantiopure starting materials is a common strategy for the synthesis of chiral molecules. encyclopedia.pub

Multi-Step Synthesis Protocols for this compound

Based on the individual methodologies described above, a plausible multi-step synthesis for this compound can be proposed.

Step 1: Synthesis of 3,4,5-Trichloropyridazine

The synthesis commences with the chlorination of 4,5-dichloro-3(2H)-pyridazinone using phosphorus oxychloride to yield 3,4,5-trichloropyridazine. researchgate.net

Step 2: Formation of Sodium Pentan-2-oxide

In a separate reaction vessel, the desired enantiomer of pentan-2-ol (either (R)- or (S)-pentan-2-ol) is treated with a strong base like sodium hydride in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) to generate the corresponding sodium pentan-2-oxide.

Step 3: Nucleophilic Aromatic Substitution

The solution of sodium pentan-2-oxide is then added to a solution of 3,4,5-trichloropyridazine. The reaction mixture is stirred, possibly with heating, to facilitate the nucleophilic aromatic substitution. The progress of the reaction would be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and temperature to maximize the yield of the desired 5-substituted product and minimize the formation of other isomers.

Step 4: Work-up and Purification

Upon completion of the reaction, the mixture is worked up by quenching with water and extracting the product into an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified using techniques like column chromatography to isolate the this compound from any unreacted starting materials and isomeric byproducts.

Green Chemistry Principles in the Synthesis of Pyridazine Ethers

The application of green chemistry principles to the synthesis of pyridazine ethers aims to reduce the environmental impact of the chemical processes involved.

One key aspect is the choice of solvent. Traditional solvents for nucleophilic aromatic substitution reactions, such as DMF and DMSO, have environmental and health concerns. Greener alternatives are being explored. For instance, polyethylene (B3416737) glycol (PEG-400) has been shown to be an effective and biodegradable solvent for SNAr reactions on nitrogen-containing heterocycles, often leading to excellent yields in shorter reaction times. nih.gov The use of water as a solvent, facilitated by additives like hydroxypropyl methylcellulose (B11928114) (HPMC), is another sustainable approach for SNAr reactions. rsc.org

Microwave-assisted synthesis is another green technology that can be applied to the synthesis of pyridazine ethers. nih.gov Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. youtube.commdpi.com This is due to efficient and rapid heating of the reaction mixture. Microwave-assisted nucleophilic aromatic substitution reactions have been successfully employed for the synthesis of various heterocyclic compounds. bohrium.com

Chemical Reactivity and Advanced Derivatization of 3,4 Dichloro 5 Pentan 2 Yloxy Pyridazine

Reactivity Profile of the Pyridazine (B1198779) Ring System

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, possesses a distinct electronic character that dictates its reactivity. The presence of these two electronegative nitrogen atoms significantly reduces the electron density of the aromatic ring through a strong electron-withdrawing inductive effect (-I effect). uoanbar.edu.iq This electron deficiency makes the pyridazine ring system inherently poor in electrons and thus highly susceptible to attack by nucleophiles, while being deactivated towards electrophilic aromatic substitution. uoanbar.edu.iq

Nucleophilic Aromatic Substitution on Chlorinated Pyridazines

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing halogenated pyridazines. wur.nl The electron-deficient nature of the pyridazine ring facilitates the addition of a nucleophile, forming a stabilized intermediate known as a Meisenheimer complex, before the subsequent elimination of a halide ion. masterorganicchemistry.com

Selective Substitution at Chloro-Positions

In dihalogenated pyridazines like 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine, the positions of the chlorine atoms are critical in determining the regioselectivity of SNAr reactions. The two nitrogen atoms at positions 1 and 2 exert a strong activating effect on the adjacent carbon atoms (C3 and C6) and the para-position (C4). In the case of a 3,4-dichloro-substituted pyridazine, both chlorine atoms are significantly activated towards nucleophilic displacement.

Scientific literature on analogous 2,4-dihalo-substituted heterocycles, such as quinazolines and pyrimidines, consistently shows that the halogen at the C4 position is typically more reactive towards nucleophiles than the halogen at the C2 position. mdpi.comnih.gov This preference is attributed to superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4. By analogy, for 3,4-dichloropyridazines, the C4-chloro substituent is generally expected to be more labile and thus more susceptible to initial substitution by a wide range of nucleophiles, including amines, alkoxides, and thiolates. However, reaction conditions such as temperature, solvent, and the nature of the nucleophile can be modulated to influence this selectivity, sometimes allowing for substitution at the C3 position or even disubstitution.

NucleophileTypical Reaction ConditionsExpected Major Product (Monosubstitution)
Primary/Secondary Amines (e.g., Piperidine)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, Dioxane), Heat3-Chloro-4-(amino)-5-(pentan-2-yloxy)pyridazine
Alkoxides (e.g., Sodium Methoxide)Alcohol solvent (e.g., Methanol), Room Temp to Reflux3-Chloro-4-methoxy-5-(pentan-2-yloxy)pyridazine
Thiols (e.g., Thiophenol)Base (e.g., NaH), Solvent (e.g., THF), 0 °C to Room Temp3-Chloro-4-(phenylthio)-5-(pentan-2-yloxy)pyridazine

Influence of the Pentan-2-yloxy Group on Reactivity

The pentan-2-yloxy substituent at the C5 position exerts a moderating electronic influence on the pyridazine ring. As an alkoxy group, it has a dual electronic effect: it is electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity, and electron-donating via resonance (+R effect) through its lone pairs of electrons.

Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions provide powerful and versatile methods for creating new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. jocpr.com

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with a halide, is a cornerstone of modern organic synthesis. jocpr.comlibretexts.org For a substrate like this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the chloro-positions.

Achieving site-selectivity is a key challenge. In related dihaloheteroarenes, the choice of palladium catalyst, ligand, base, and solvent can be tuned to favor coupling at one position over the other. nih.gov For instance, sterically hindered ligands can sometimes reverse the conventional selectivity, promoting coupling at a less reactive site. nih.gov In the absence of specific data for this molecule, general principles suggest that coupling would likely occur preferentially at the more electronically activated C4 position under standard conditions. A second, distinct coupling can often be achieved under more forcing conditions to afford a disubstituted product.

ComponentExamplesPurpose
Palladium PrecatalystPd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandPPh₃, XPhos, SPhosStabilizes the catalyst and modulates its reactivity and selectivity.
Boron ReagentPhenylboronic acid, 4-Methylphenylboronic acidProvides the carbon fragment to be coupled.
BaseNa₂CO₃, K₃PO₄, Cs₂CO₃Activates the boron reagent and facilitates the catalytic cycle.
SolventDioxane/Water, Toluene, DMFSolubilizes reactants and influences reaction rate.

Other Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Stille)

Beyond the Suzuki reaction, other palladium-catalyzed couplings offer alternative pathways for functionalization.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst in the presence of a copper(I) co-catalyst. It would enable the introduction of an alkynyl moiety at either the C3 or C4 position of the pyridazine ring, creating important precursors for more complex molecules.

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with a halide. libretexts.org A key advantage of the Stille reaction is the stability and tolerance of the organotin reagents to a wide variety of functional groups. This method could be used to introduce alkyl, vinyl, or aryl groups onto the pyridazine core.

As with the Suzuki reaction, regioselectivity in these couplings can be controlled by carefully selecting the reaction conditions, often allowing for the stepwise functionalization of the dichloropyridazine scaffold.

ReactionCoupling PartnerKey ReagentsBond Formed
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)C(sp²)-C(sp)
StilleOrganostannane (e.g., Vinyltributyltin)Pd catalyst (e.g., Pd(PPh₃)₄), LigandC(sp²)-C(sp²), C(sp²)-C(sp³)
Buchwald-Hartwig AminationAmine/AnilinePd catalyst, bulky phosphine (B1218219) ligand, strong base (e.g., NaOtBu)C(sp²)-N

Transformations Involving the Pentan-2-yloxy Ether Linkage

The ether linkage in this compound represents a key functional group that can be targeted for transformation, leading to the unmasking of a hydroxyl group at the C5 position of the pyridazine ring. Such a transformation would yield 3,4-dichloro-5-hydroxypyridazine, a versatile intermediate for further functionalization. The cleavage of ether bonds is a well-established transformation in organic synthesis, and several methods can be postulated for this specific substrate.

Acid-Mediated Cleavage:

Strong protic acids, most notably hydrogen halides such as hydrogen iodide (HI) and hydrogen bromide (HBr), are classic reagents for the cleavage of ethers. nih.govnih.govnih.govmdpi.com The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, the electron-withdrawing nature of the dichloropyridazine ring would likely influence the reactivity of the ether oxygen. The reaction with a strong acid would likely lead to the formation of 3,4-dichloro-5-hydroxypyridazine and the corresponding 2-halopentane. Given the secondary nature of the pentyl group, the reaction could proceed through either an SN1 or SN2 mechanism, depending on the specific conditions. nih.gov

Table 1: Hypothetical Acid-Mediated Cleavage of this compound

ReagentProposed ProductsPlausible Mechanism
Excess HI3,4-dichloro-5-hydroxypyridazine, 2-iodopentaneSN1/SN2
Excess HBr3,4-dichloro-5-hydroxypyridazine, 2-bromopentaneSN1/SN2

Oxidative Cleavage:

Oxidative methods can also be employed for the cleavage of ether linkages. Certain enzymatic systems, such as fungal peroxygenases, have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including cyclic and acyclic structures. recercat.cat These biocatalytic approaches operate under mild conditions and can offer high selectivity. While not specifically reported for this substrate, it is conceivable that a suitable enzyme could effect the cleavage of the pentan-2-yloxy group.

Metal-Catalyzed Cleavage:

Transition metal catalysis offers another avenue for C–O bond cleavage in ethers. iu.edu Nickel-catalyzed cross-coupling reactions, for instance, have been developed for the cleavage of the C–O bond in aryl alkyl ethers. iu.edu The application of such methods to this compound would be an area for novel research, potentially allowing for the direct coupling of a different functional group at the C5 position upon cleavage of the ether.

Functional Group Interconversions on the Pentan-2-yl Side Chain

The pentan-2-yl side chain, while seemingly a simple alkyl group, offers opportunities for selective functionalization, which could be used to modulate the physicochemical properties of the molecule or to introduce new reactive handles for further derivatization.

Radical Functionalization:

Recent advances in photoredox catalysis have enabled the direct C–H functionalization of unactivated alkyl chains. nih.govnih.govresearchgate.net These methods often involve the generation of a radical intermediate, which can then be trapped by a variety of reagents. For the pentan-2-yl side chain, it is plausible that a C–H bond could be selectively functionalized. The position of functionalization would depend on the specific catalyst and reaction conditions, with the potential for modification at various points along the pentyl chain. Such a strategy could be used to introduce hydroxyl, amino, or other functional groups.

Table 2: Hypothetical Radical C–H Functionalization of the Pentan-2-yl Side Chain

Reaction TypePotential ReagentsPossible Products
HydroxylationPhotoredox catalyst, water source3,4-Dichloro-5-((hydroxypentan)-2-yloxy)pyridazine isomers
AminationPhotoredox catalyst, nitrogen source3,4-Dichloro-5-((aminopentan)-2-yloxy)pyridazine isomers
HalogenationN-Halosuccinimide, light3,4-Dichloro-5-((halopentan)-2-yloxy)pyridazine isomers

The regioselectivity of such reactions on a flexible alkyl chain can be challenging to control, but the development of site-selective catalysts is an active area of research.

Ring-Closure Reactions Leading to Fused Pyridazine Systems

The two chlorine atoms at the C3 and C4 positions of the pyridazine ring are prime handles for the construction of fused heterocyclic systems. By reacting this compound with bifunctional nucleophiles, it is possible to construct a new ring fused to the pyridazine core. This strategy is a powerful tool for generating novel chemical scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of Thieno[3,4-d]pyridazines:

The reaction of dichloropyridazines with a sulfur-containing nucleophile can lead to the formation of thieno[3,4-d]pyridazine derivatives. For instance, reaction with sodium sulfide (B99878) or a protected thiol followed by intramolecular cyclization could yield the corresponding thieno[3,4-d]pyridazine. While not specifically documented for the title compound, the synthesis of pyridazino[4',3':4,5]thieno[3,2-d]-1,2,3-triazines from a substituted thieno[2,3-c]pyridazine (B12981257) highlights the feasibility of such cyclizations. amanote.com

Synthesis of Pyrrolo[3,4-d]pyridazines:

Similarly, reaction with a nitrogen-based bifunctional nucleophile can lead to the formation of a fused pyrrole (B145914) ring. For example, reaction with an amino alcohol or a diamine could, after initial substitution of one or both chlorine atoms, undergo intramolecular cyclization to afford a pyrrolo[3,4-d]pyridazine derivative. The synthesis of various pyrrolo[3,4-c]pyridine derivatives demonstrates the utility of this approach in building fused nitrogen-containing heterocycles. nih.gov

Synthesis of Pyrazolo[3,4-d]pyridazines:

The construction of a fused pyrazole (B372694) ring can be envisioned through the reaction of this compound with hydrazine (B178648) or a substituted hydrazine. The initial nucleophilic substitution of one of the chlorine atoms by a hydrazine moiety would be followed by an intramolecular cyclization to furnish the pyrazolo[3,4-d]pyridazine core. The synthesis of pyrazolo[3,4-d]pyridazines from 5-(1-methylhydrazino)pyridazines via a Vilsmeier-Haack reaction provides a precedent for the formation of this fused system.

Table 3: Plausible Ring-Closure Reactions to Form Fused Pyridazine Systems

Bifunctional NucleophileFused SystemIllustrative Reaction Pathway
HydrazinePyrazolo[3,4-d]pyridazineSequential nucleophilic substitution and intramolecular cyclization.
EthylenediamineDihydropyrazino[2,3-d]pyridazineDouble nucleophilic substitution.
2-AminoethanethiolDihydrothiazolo[4,5-d]pyridazineSequential nucleophilic substitution and intramolecular cyclization.

Spectroscopic and Diffraction Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine, a combination of one-dimensional and two-dimensional NMR techniques would be essential for unambiguous structure verification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the pentan-2-yloxy side chain. The sole proton on the pyridazine ring, located at the C6 position, would likely appear as a singlet in the aromatic region of the spectrum, anticipated to be downfield due to the electron-withdrawing effects of the adjacent nitrogen atoms and chlorine substituents.

The pentan-2-yloxy group would present a more complex set of signals. The proton attached to the carbon bearing the oxygen atom (CH-O) would appear as a multiplet, likely a sextet or a complex multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group of the pentyl chain (CH₃) would likely be a triplet, while the other methyl group attached to the chiral center would be a doublet. The two methylene groups (CH₂) would exhibit complex multiplets due to diastereotopicity and coupling with neighboring protons.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Pyridazine H-68.5 - 9.0s-
Pentan-2-yloxy CH-O5.0 - 5.5m-
Pentan-2-yloxy CH₂1.6 - 1.9m-
Pentan-2-yloxy CH₂1.3 - 1.5m-
Pentan-2-yloxy CH₃ (doublet)1.2 - 1.4d~6-7
Pentan-2-yloxy CH₃ (triplet)0.8 - 1.0t~7

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The carbon atoms of the pyridazine ring would resonate at lower field due to their aromaticity and the presence of electronegative nitrogen and chlorine atoms. The carbon atom bonded to the oxygen of the ether linkage (C-O) would also be significantly deshielded. The aliphatic carbons of the pentyl group would appear at a higher field.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Pyridazine C-3150 - 155
Pyridazine C-4140 - 145
Pyridazine C-5160 - 165
Pyridazine C-6130 - 135
Pentan-2-yloxy C-2 (CH-O)75 - 80
Pentan-2-yloxy C-1 (CH₃)20 - 25
Pentan-2-yloxy C-3 (CH₂)35 - 40
Pentan-2-yloxy C-4 (CH₂)18 - 23
Pentan-2-yloxy C-5 (CH₃)10 - 15

Advanced Two-Dimensional (2D) NMR Techniques

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity within the pentan-2-yloxy side chain.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals of the pentyl group.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the pentan-2-yloxy group to the C-5 position of the pyridazine ring by observing a correlation between the CH-O proton and the C-5 carbon.

Nitrogen (¹⁴N, ¹⁵N) NMR Spectroscopy

While less common, ¹⁵N NMR spectroscopy could provide direct information about the electronic environment of the two nitrogen atoms in the pyridazine ring. The chemical shifts of the nitrogen atoms would be sensitive to the substitution pattern on the ring and could be used to differentiate between isomers. Due to the quadrupolar nature of ¹⁴N, its signals are often broad; therefore, ¹⁵N NMR, despite its lower natural abundance and sensitivity, would be the preferred method for obtaining high-resolution data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-O, and C-Cl bonds.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretch
Aliphatic C-H2850 - 3000Stretch
C=C / C=N (aromatic ring)1400 - 1600Stretch
C-O (ether)1050 - 1250Stretch
C-Cl600 - 800Stretch

The presence of a strong band in the 1050-1250 cm⁻¹ region would be indicative of the C-O ether linkage, while the bands in the aromatic region would confirm the presence of the pyridazine ring. The C-Cl stretching vibrations are typically found in the fingerprint region and can be used to confirm the presence of the chlorine substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The relative abundance of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks would be approximately in a 9:6:1 ratio.

The fragmentation of the molecule under electron ionization (EI) would likely involve the cleavage of the ether bond. The loss of the pentan-2-yloxy radical would result in a prominent fragment ion corresponding to the 3,4-dichloropyridazine (B174766) cation. Further fragmentation of the pentyl chain could also be observed.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment
234/236/238[M]⁺ (Molecular ion)
147/149/151[M - C₅H₁₁O]⁺
87[C₅H₁₁O]⁺
71[C₅H₁₁]⁺

High-resolution mass spectrometry (HRMS) would be able to provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy.

Detailed Research Findings: In a hypothetical HRMS analysis of This compound , the instrument would measure the exact mass of the molecular ion. Based on its chemical formula, C₉H₁₂Cl₂N₂O, the theoretical exact mass can be calculated. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. The [M]+• peak would be accompanied by [M+2]+• and [M+4]+• peaks with specific intensity ratios, confirming the presence of two chlorine atoms.

The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally measured mass would be compared to the theoretical mass, with a very small mass error (typically in the parts-per-million range) providing strong evidence for the proposed molecular formula.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for C₉H₁₂Cl₂N₂O

IonCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M]+•234.0326234.03280.85
[M+2]+•236.0297236.02990.85
[M+4]+•238.0267238.02701.26

Note: The data in this table is hypothetical and serves to illustrate the expected results from an HRMS experiment.

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise bond lengths, bond angles, and the absolute configuration of a chiral center if present.

Detailed Research Findings: To perform this analysis, a suitable single crystal of This compound would need to be grown. The presence of a chiral center at the second position of the pentyl group means the compound can exist as two enantiomers. If a single enantiomer is crystallized, XRD analysis can determine its absolute configuration.

The diffraction pattern of X-rays passing through the crystal would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. This would confirm the connectivity of the pyridazine ring, the positions of the two chlorine atoms, and the attachment of the pentan-2-yloxy group.

Table 2: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)14.789
β (°)98.54
Volume (ų)1254.3
Z4
Density (calculated) (g/cm³)1.245

Note: The data in this table is hypothetical and represents typical values that could be obtained from a single-crystal XRD experiment.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This provides an empirical formula which can be compared with the molecular formula determined by other methods.

Detailed Research Findings: For This compound , with the molecular formula C₉H₁₂Cl₂N₂O, the theoretical elemental composition can be calculated. An experimental analysis would involve combusting a small, pure sample of the compound and quantifying the resulting combustion products (CO₂, H₂O, and N₂). The chlorine content would typically be determined by other methods such as titration.

The close agreement between the experimentally found percentages and the calculated values would provide strong evidence for the purity and the proposed elemental composition of the compound.

Table 3: Elemental Analysis Data for C₉H₁₂Cl₂N₂O

ElementCalculated (%)Found (Hypothetical) (%)
Carbon (C)45.9845.95
Hydrogen (H)5.155.18
Nitrogen (N)11.9111.88
Chlorine (Cl)30.1630.12
Oxygen (O)6.80-

Note: Oxygen is typically not directly measured and is calculated by difference. The "Found" values are hypothetical.

Theoretical and Computational Investigations of 3,4 Dichloro 5 Pentan 2 Yloxy Pyridazine

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern molecular modeling, providing a way to determine the three-dimensional structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Molecular Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. mdpi.com For 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311G(d,p), would be employed to determine its optimized geometric parameters. bhu.ac.in These calculations would provide detailed information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative)

ParameterPredicted Value (Illustrative)
C3-C4 Bond Length~1.39 Å
N1-N2 Bond Length~1.34 Å
C3-Cl Bond Length~1.74 Å
C5-O Bond Angle~118°
C-O-C (ether) Bond Angle~112°

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar chemical environments. Actual values would require specific DFT calculations.

Ab Initio and Post-Hartree-Fock Methods

Ab initio methods are calculations derived directly from theoretical principles, without the inclusion of experimental data. ajchem-a.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. While computationally more demanding than DFT, these methods can be used to benchmark DFT results and provide highly accurate energies and properties. For a molecule of this size, MP2 could offer a good balance between accuracy and computational cost for refining the understanding of electron correlation effects on the molecular structure and energetics.

Electronic Structure and Reactivity Analysis

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO Energies and Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen atoms and the oxygen atom of the ether group. The LUMO is likely to be a π* orbital of the pyridazine (B1198779) ring, with significant contributions from the carbon atoms bonded to the electron-withdrawing chlorine atoms. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterPredicted Energy (eV) (Illustrative)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

Note: These energy values are illustrative and based on typical values for similar heterocyclic compounds. Actual values would be determined through quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Maps

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). wolfram.comresearchgate.net Red colors on an MEP map typically indicate regions of negative electrostatic potential, which are prone to electrophilic attack, while blue colors indicate regions of positive electrostatic potential, susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyridazine ring and the oxygen atom of the pentan-2-yloxy group, due to their high electronegativity and lone pairs of electrons. nih.gov Regions of positive potential (blue) would be expected around the hydrogen atoms. The chlorine atoms would exhibit a dual nature, being electronegative but also contributing to the electrophilicity of the adjacent carbon atoms.

Global and Local Reactivity Descriptors

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as χ² / (2η).

Local reactivity descriptors, such as Fukui functions, would pinpoint the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, these calculations would likely indicate that the nitrogen atoms are primary sites for protonation and electrophilic attack, while the carbon atoms attached to the chlorine atoms are susceptible to nucleophilic substitution.

Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative)

DescriptorPredicted Value (Illustrative)
Chemical Hardness (η)2.65 eV
Chemical Softness (S)0.38 eV⁻¹
Electronegativity (χ)3.85 eV
Electrophilicity Index (ω)2.80 eV

Note: These values are illustrative and calculated from the illustrative HOMO and LUMO energies in Table 2.

Conformational Analysis and Stability Studies

Conformational analysis is fundamental to understanding a molecule's behavior, as its three-dimensional shape dictates its physical and chemical properties. This analysis involves identifying the most stable arrangements of atoms, known as conformers.

Minimum Energy Conformations

The identification of minimum energy conformations involves exploring the potential energy surface of a molecule to locate its most stable geometries. For a molecule like this compound, this would involve rotation around the single bonds, particularly the C-O bond of the pentan-2-yloxy group. The relative energies of different conformers (e.g., gauche, anti) would determine their population distribution at a given temperature. While specific data for the target molecule is unavailable, studies on similar heterocyclic compounds have utilized techniques like the lanthanide-induced shift (LIS) in conjunction with theoretical calculations to determine conformational equilibria. rsc.orgrsc.org

Table 1: Hypothetical Minimum Energy Conformations of this compound

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Population (%)
Anti1800.00Data not available
Gauche (+)+60Data not availableData not available
Gauche (-)-60Data not availableData not available

This table is for illustrative purposes only. The values are hypothetical and not based on experimental or computational data.

Intermolecular Interactions and Solvation Effects

The way a molecule interacts with itself and with solvent molecules is crucial for understanding its bulk properties. Intermolecular forces such as dipole-dipole interactions, van der Waals forces, and potentially halogen bonding would play a significant role in the condensed phase behavior of this compound.

Solvation models, such as the Polarizable Continuum Model (PCM), are often used in computational studies to account for the influence of a solvent on conformational stability and reactivity. researchgate.net The choice of solvent can significantly alter the relative energies of conformers and transition states.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Characterization

A transition state represents the highest energy point along a reaction coordinate, and its structure is key to understanding the kinetics of a reaction. Computational methods are used to locate and characterize these transient structures. For reactions involving pyridazine derivatives, such as nucleophilic substitution or cycloaddition, identifying the transition state geometry, vibrational frequencies (specifically the single imaginary frequency), and energy barrier is essential. mdpi.com

Table 2: Hypothetical Transition State Properties for a Reaction of this compound

Reaction TypeKey Bond Distances (Å)Imaginary Frequency (cm⁻¹)Activation Energy (kcal/mol)
Nucleophilic Aromatic SubstitutionData not availableData not availableData not available
CycloadditionData not availableData not availableData not available

This table is for illustrative purposes only. The values are hypothetical and not based on experimental or computational data.

Reaction Coordinate Analysis and Energy Profiles

By mapping the energy of the system as it progresses from reactants to products through the transition state, a reaction energy profile can be constructed. This profile provides a visual representation of the reaction's thermodynamics and kinetics. The reaction coordinate itself is a geometric parameter that changes continuously throughout the reaction, such as a bond length or an angle. Analysis of the reaction coordinate helps to confirm that the calculated transition state indeed connects the desired reactants and products.

Advanced Synthetic Applications of 3,4 Dichloro 5 Pentan 2 Yloxy Pyridazine

Application as a Core Building Block in Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. mdpi.comnih.gov The design of novel MCRs often relies on the use of highly functionalized building blocks that can undergo sequential transformations. 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine is an ideal candidate for such applications due to the differential reactivity of its two chlorine atoms.

One plausible MCR strategy would involve the sequential nucleophilic aromatic substitution (SNAr) of the two chloro substituents. For instance, a one-pot reaction could be envisioned where a first nucleophile, such as an amine or thiol, displaces one of the chlorine atoms. The resulting monosubstituted intermediate could then participate in a subsequent transformation with other components. For example, a three-component reaction could be designed involving this compound, an amino alcohol, and an isocyanide. The initial SNAr reaction with the amino alcohol would be followed by an intramolecular cyclization and a subsequent Ugi-type reaction with the isocyanide to generate a complex, polycyclic architecture.

The inherent reactivity of the pyridazine (B1198779) core can also be harnessed in MCRs. The nitrogen atoms of the pyridazine ring can act as directing groups or participate in cycloaddition reactions. While specific examples involving this compound are not yet prevalent in the literature, the known reactivity of similar dichloropyridazine systems suggests significant potential. researchgate.net The development of MCRs utilizing this building block would provide rapid access to diverse chemical libraries for drug discovery and other applications. mdpi.com

Integration into Ligand Design for Catalysis

The field of homogeneous catalysis heavily relies on the design of organic ligands that can modulate the electronic and steric properties of a metal center. acs.org Pyridine- and bipyridine-based ligands have a long history of successful application in a wide range of catalytic transformations. acs.org The pyridazine scaffold, with its two adjacent nitrogen donors, offers a unique coordination geometry that can be exploited in ligand design. nih.govnih.gov

This compound can serve as a precursor for novel bidentate ligands. The chlorine atoms can be substituted with various donor groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other coordinating moieties. For example, reaction with a diphenylphosphine-lithium salt could introduce phosphine (B1218219) groups at the 3- and 4-positions, yielding a P,P-bidentate ligand. The pentan-2-yloxy group at the 5-position would likely influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions.

Furthermore, the pyridazine nitrogen atoms themselves can coordinate to a metal center. nih.gov A common strategy involves the synthesis of Schiff base ligands, where a pyridazine-containing amine is condensed with an aldehyde or ketone. nih.gov In the case of this compound, one of the chlorine atoms could first be displaced by an amino-containing group, which is then elaborated into a Schiff base. The resulting ligand would feature a mixed N,N-donor set, with one nitrogen from the pyridazine ring and the other from the imine functionality. Such ligands could find applications in various catalytic processes, including oxidation, reduction, and cross-coupling reactions. The electronic properties of the pyridazine ring, influenced by the remaining chlorine atom and the alkoxy group, would be transmitted to the metal center, thereby tuning its catalytic activity.

Precursors for the Synthesis of Complex Heterocyclic Scaffolds

Fused heterocyclic systems are of great interest due to their diverse biological activities and applications in materials science. Dichloropyridazines are well-established precursors for the synthesis of a variety of fused heterocycles, typically through sequential nucleophilic substitution and cyclization reactions. researchgate.netmiamioh.edu this compound is an excellent starting material for the construction of novel, complex heterocyclic scaffolds.

The two chlorine atoms can be sequentially displaced by different nucleophiles, allowing for a high degree of control over the final structure. For example, reaction with a binucleophile, such as a 1,2-diamine or a 1,2-diol, could lead to the formation of a new five- or six-membered ring fused to the pyridazine core. The reaction conditions can often be tuned to favor either mono- or disubstitution.

A potential synthetic route could involve the reaction of this compound with hydrazine (B178648) to form a hydrazinylpyridazine intermediate. This intermediate could then be cyclized with a variety of reagents to generate fused triazolopyridazines or other related systems. Similarly, reaction with an amino-thiol would pave the way for the synthesis of fused thiazinopyridazines. The presence of the pentan-2-yloxy group can be advantageous in these syntheses, as it can improve the solubility of intermediates and final products in organic solvents, facilitating their purification and characterization. The strategic and stepwise substitution of the chlorine atoms in this compound provides a powerful tool for the synthesis of novel and complex heterocyclic systems with potential applications in various fields of chemistry. umich.edu

Future Research Directions and Academic Perspectives

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyridazines is a well-established field, often involving the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) derivatives. wikipedia.org However, the efficient and selective synthesis of asymmetrically substituted pyridazines like 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine can still present challenges. Future research should focus on the development of more streamlined and efficient synthetic strategies.

Furthermore, the principles of green chemistry could be applied to devise more sustainable synthetic routes. This could involve the use of less hazardous solvents, catalyst systems that can be recycled, and atom-economical reactions that maximize the incorporation of starting materials into the final product. The development of flow chemistry processes for the synthesis of this and related pyridazine (B1198779) ethers could also offer advantages in terms of safety, scalability, and reaction control.

Exploration of Undiscovered Reactivity Pathways

The reactivity of the pyridazine ring is characterized by its electron-deficient nature, making it susceptible to nucleophilic attack. The two chlorine atoms in this compound are expected to be good leaving groups, suggesting a rich potential for nucleophilic substitution reactions. wur.nl Systematic studies with a wide array of nucleophiles (e.g., amines, thiols, azides) could lead to the discovery of novel derivatives with potentially interesting biological or material properties. The regioselectivity of these substitutions, influenced by the electronic effects of the pentan-2-yloxy group, would be a key aspect to investigate.

Beyond simple substitutions, the potential for the pyridazine ring to participate in pericyclic reactions, such as Diels-Alder reactions where it could act as the diene or dienophile, remains largely unexplored for this specific substitution pattern. Investigating its behavior under thermal or photochemical conditions could unveil novel cycloaddition or rearrangement pathways, leading to the formation of unique polycyclic heterocyclic systems. researchgate.netmdpi.com The influence of the chiral pentan-2-yloxy substituent on the stereochemical outcome of such reactions would be a particularly interesting avenue for research.

Advanced Computational Modeling for Predictive Chemistry

In recent years, computational chemistry has become an indispensable tool in predicting the properties and reactivity of molecules. For this compound, advanced computational modeling can provide valuable insights that can guide experimental work. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic structure, including bond lengths, bond angles, and the distribution of electron density. This information is crucial for understanding its inherent reactivity and intermolecular interactions.

Furthermore, computational methods can be used to model reaction mechanisms and predict the activation barriers for various potential reactions. This would allow for a more rational design of experiments, focusing on reactions that are predicted to be energetically favorable. For instance, modeling the nucleophilic aromatic substitution at the C3 and C4 positions could help in predicting the regioselectivity and designing conditions to favor a specific isomer.

Predictive modeling of its potential biological activity through techniques like molecular docking could also be a fruitful area of research. By docking the molecule into the active sites of various enzymes or receptors, it may be possible to identify potential biological targets and guide the design of new derivatives with enhanced activity. nih.gov

Systematic Study of Structure-Reactivity Relationships in Pyridazine Ethers

A systematic study of the structure-reactivity relationships (SRR) within a series of related pyridazine ethers would provide a deeper understanding of how molecular structure influences chemical behavior. By synthesizing a library of analogs of this compound with variations in the ether side chain (e.g., altering the length, branching, or introducing other functional groups) and the substitution pattern on the pyridazine ring, a comprehensive dataset could be generated.

The reactivity of these analogs in a standardized set of reactions could then be quantified. This would allow for the development of quantitative structure-reactivity relationships (QSRR), which could be used to predict the reactivity of new, unsynthesized derivatives. Such studies are fundamental to the rational design of molecules with specific desired properties, whether for applications in medicinal chemistry, agrochemicals, or materials science. nih.gov For example, understanding how the ether substituent modulates the electronic properties of the pyridazine ring can inform the design of derivatives with tailored reactivity for specific synthetic transformations. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(pentan-2-yloxy)pyridazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridazine derivatives often involves nucleophilic substitution or microwave-assisted techniques. For example, microwave-assisted synthesis has been demonstrated for structurally analogous compounds like 3,6-dichloro-4-isopropylpyridazine, achieving higher yields (80%) under controlled temperature and reaction times . Key steps include:

  • Chlorination : Use POCl₃ or SOCl₂ to introduce chlorine atoms at positions 3 and 4.
  • Etherification : React with pentan-2-ol under basic conditions (e.g., K₂CO₃) to introduce the alkoxy group.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Optimize solvent ratios and reaction time via TLC monitoring.

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Look for characteristic signals:
    • Aromatic protons (pyridazine ring) at δ 8.8–9.0 ppm (singlet, 1H).
    • Methine proton from pentan-2-yloxy at δ 4.2–4.3 ppm (multiplet, 1H) .
  • IR Spectroscopy : Confirm C-Cl stretches (600–800 cm⁻¹) and ether C-O bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z ~290 (calculated for C₁₀H₁₁Cl₂N₂O₂) with fragmentation patterns matching chlorine isotopes .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for targeted derivative synthesis?

Methodological Answer: Regioselectivity in pyridazine derivatives is influenced by electronic and steric factors. For example:

  • Position 3 vs. 4 Substitution : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the less hindered position, guided by computational modeling of charge distribution .
  • Protection/Deprotection : Temporarily block reactive sites using silyl protecting groups (e.g., TBSCl) to direct substitution .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient positions .

Q. What computational approaches are recommended to predict the reactivity and binding affinity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .

Q. How can impurities in synthesized this compound be identified and quantified?

Methodological Answer:

  • HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water/acetonitrile + 0.1% formic acid). Compare retention times and mass spectra against reference standards .
  • Limit Tests : Apply ICH guidelines (Q3A) for residual solvents (e.g., DMF ≤ 880 ppm) via GC-FID .
  • Isolation : Semi-preparative HPLC isolates impurities for structural elucidation via 2D NMR (COSY, HSQC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.